1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methyl-1,4-diazepane
Overview
Description
1-[(2E)-3,7-Dimethylocta-2,6-dienyl]-4-methyl-1,4-diazepane is a complex organic compound characterized by its unique structure, which includes a diazepane ring substituted with a dimethylocta-dienyl group
Preparation Methods
The synthesis of 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methyl-1,4-diazepane typically involves multiple steps, starting with the preparation of the diazepane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The dimethylocta-dienyl group can be introduced through a series of reactions, including alkylation and subsequent functional group modifications. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(2E)-3,7-Dimethylocta-2,6-dienyl]-4-methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where halogenated reagents can replace hydrogen atoms, forming halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool.
Medicine: Preliminary studies suggest that this compound may exhibit pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Its unique structure makes it a candidate for developing new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methyl-1,4-diazepane exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction and metabolic processes, where the compound can act as an inhibitor or modulator.
Comparison with Similar Compounds
When compared to similar compounds, such as other diazepane derivatives or dimethylocta-dienyl substituted molecules, 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methyl-1,4-diazepane stands out due to its unique combination of functional groups. Similar compounds include:
1,4-Diazepane: Lacks the dimethylocta-dienyl substitution, resulting in different chemical properties and reactivity.
Geraniol: Contains the dimethylocta-dienyl group but lacks the diazepane ring, leading to different biological activities.
This uniqueness makes this compound a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methyl-1,4-diazepane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2/c1-15(2)7-5-8-16(3)9-12-18-11-6-10-17(4)13-14-18/h7,9H,5-6,8,10-14H2,1-4H3/b16-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUPORDGRGUJEH-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCN1CCCN(CC1)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CN1CCCN(CC1)C)/C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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